When consumed and broken down by the enzyme myrosinase, progoitrin converts to glucoraphanin. Myrosinase is naturally present in these vegetables and can also be found in the gut microbiome. Glucoraphanin is then further broken down to sulforaphane, another compound that has received significant scientific interest for its potential health benefits [].
Sulforaphane is being studied for its possible role in various health areas, including:
Progoitrin is a member of the glucosinolate family, which are sulfur-containing compounds primarily found in cruciferous vegetables such as cabbage, kale, mustard, and brussels sprouts. Its chemical structure is characterized by the presence of a 2-hydroxybut-3-enyl side chain, making it a unique glucosinolate. Upon ingestion, progoitrin is hydrolyzed to form goitrin, an active compound known for its antithyroid effects, which can lead to decreased thyroid hormone production and potentially result in goitre formation in susceptible individuals .
Progoitrin undergoes hydrolysis primarily through the action of myrosinase, an enzyme present in plant tissues. This reaction converts progoitrin into goitrin and other derivatives, including nitriles such as 1-cyano-2-hydroxy-3-butene (also known as crambene) and 1-cyano-2-hydroxy-3,4-epithiobutane. The formation of these nitriles has been implicated in various biological effects, including hepatotoxicity and nephrotoxicity in animal studies .
The biological activity of progoitrin is primarily linked to its conversion to goitrin. Goitrin acts as a goitrogen, inhibiting the synthesis of thyroid hormones by interfering with iodine uptake in the thyroid gland. This can lead to hypothyroidism if consumed in significant amounts over time. Additionally, studies have indicated that certain nitrile derivatives formed from progoitrin can exhibit hepatotoxic and nephrotoxic properties in laboratory animals .
Progoitrin can be synthesized through various methods, primarily involving the extraction from cruciferous plants or through synthetic organic chemistry approaches. The natural extraction process typically involves:
Synthetic methods may involve the construction of its glucosinolate structure through organic synthesis techniques that build the characteristic side chains and functional groups .
Progoitrin has several applications:
Research on progoitrin has included studies on its interactions with various biological systems:
Progoitrin shares structural similarities with other glucosinolates but is unique due to its specific hydrolysis products and biological effects. Below is a comparison with some similar compounds:
Compound Name | Hydrolysis Products | Biological Effects |
---|---|---|
Progoitrin | Goitrin | Antithyroid effects |
Sinigrin | Allyl isothiocyanate | Antimicrobial properties |
Gluconapin | 4-Pentenyl isothiocyanate | Antioxidant properties |
Glucobrassicanapin | 5-Hexenyl isothiocyanate | Potential cancer preventive effects |
Progoitrin's distinctiveness lies in its predominant conversion to goitrin, which has specific implications for thyroid health, unlike other glucosinolates that may not exhibit such pronounced antithyroid activity .
Progoitrin is a glucosinolate compound with the molecular formula C11H19NO10S2 and an average molecular weight of 389.390 grams per mole [1] [3]. The monoisotopic molecular weight is precisely determined to be 389.045038 grams per mole [3] [5]. The compound is registered under Chemical Abstracts Service number 585-95-5 and carries the ChEBI identification number CHEBI:79352 [1] [3].
The structural elucidation of progoitrin reveals a complex thioglycoside architecture consisting of a glucose moiety linked via a sulfur atom to an oxime sulfate group [1] [9]. The International Union of Pure and Applied Chemistry name for progoitrin is {[(E)-(3-hydroxy-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pent-4-en-1-ylidene)amino]oxy}sulfonic acid [5] [9]. The Simplified Molecular Input Line Entry System representation is OCC1OC(S\C(CC(O)C=C)=N\OS(O)(=O)=O)C(O)C(O)C1O, which demonstrates the connectivity pattern of the molecular framework [5] [9].
The structural framework comprises a β-D-glucopyranose unit connected through a thioglycosidic bond to the aglycone portion [1] [9]. The aglycone contains a 2-hydroxy-3-butenyl side chain attached to an N-hydroxyiminosulfate group [1] [2]. This unique structural arrangement places progoitrin within the alkylglucosinolate chemical class, specifically characterized by the presence of a glucosinolate moiety carrying an alkyl chain [5] [9].
The stereochemical configuration of progoitrin is critically defined by the presence of a chiral center at the carbon bearing the allylic hydroxy group [1] [2]. Progoitrin specifically exists as the R stereoisomer of 2-hydroxybut-3-enylglucosinolate, distinguishing it from its S enantiomer known as epi-progoitrin [1] [26]. The absolute configuration at the stereogenic center follows the Cahn-Ingold-Prelog priority rules, with the R designation indicating the spatial arrangement of substituents around the chiral carbon [29] [33].
Conformational analysis reveals that progoitrin possesses six defined stereocenters within its complete molecular structure [3]. The glucose portion contributes multiple stereogenic centers with established configurations: 2S, 3R, 4S, 5S, and 6R for the pyranose ring carbons [1] [41]. The additional stereocenter in the aglycone side chain at the 3R position of the hydroxybutenyl group provides the characteristic stereochemical identity of progoitrin versus its epimer [1] [44].
The conformational flexibility of progoitrin is influenced by the rotational freedom around the thioglycosidic bond and the side chain carbon-carbon bonds [6]. Molecular dynamics studies suggest that the hydroxyl group orientation and the vinyl group positioning contribute significantly to the overall molecular geometry and stability [27]. The extended conformation is generally favored due to reduced steric interactions between the glucose moiety and the aglycone portion [6].
Progoitrin manifests as a solid powder under standard conditions, typically appearing colorless to beige in appearance [7] [24]. The compound exhibits odorless characteristics and demonstrates good solubility in polar protic solvents, particularly water and methanol [24] [41]. The solubility profile indicates hydrophilic behavior consistent with the multiple hydroxyl groups present in the glucose unit and the ionic sulfate group [24].
Thermal stability studies reveal that progoitrin begins to decompose at temperatures exceeding 150 degrees Celsius [19] [21]. The degradation kinetics are highly dependent on the surrounding matrix and pH conditions [19] [21]. Under acidic conditions at pH 5.0, progoitrin exhibits the lowest degradation rate when subjected to thermal stress between 150-200 degrees Celsius [19] [21]. Conversely, alkaline conditions at pH 9.0 accelerate the thermal decomposition process significantly [19] [21].
The thermal degradation pathway generates characteristic volatile products including 2,4-pentadienenitrile as the major nitrile compound and various thiophene derivatives as sulfur-containing volatiles [19] [21] [28]. The degradation mechanism involves initial loss of glucose, sulfate ion, and sulfur, followed by formation of 1-cyano-2-hydroxy-3-butene, which subsequently eliminates the hydroxyl group to form the final nitrile products [28].
Storage stability parameters indicate that progoitrin maintains chemical integrity under refrigerated conditions when stored in sealed, cool, and dry environments [24] [41]. The compound demonstrates enhanced stability in methanol solutions and can be preserved below -20 degrees Celsius for extended periods without significant degradation [24] [41].
Table 1: Physical and Chemical Properties of Progoitrin
Property | Value | Reference |
---|---|---|
Molecular Formula | C11H19NO10S2 | [1] [3] [5] |
Average Molecular Weight (g/mol) | 389.390 | [3] |
Monoisotopic Molecular Weight (g/mol) | 389.045038 | [3] [5] |
CAS Registry Number | 585-95-5 | [1] [3] |
ChEBI ID | CHEBI:79352 | [1] |
Physical State | Solid powder | [7] [24] |
Color | Colorless to beige | [7] |
Odor | Odorless | [7] |
Solubility | Soluble in water and methanol | [24] [41] |
Stereochemistry | R configuration at C-3 | [1] [2] |
Thermal Stability | Degrades at temperatures >150°C | [19] [21] |
Mass spectrometric analysis of progoitrin provides characteristic fragmentation patterns that enable definitive identification and quantification [1]. Liquid chromatography-mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 388.0475, consistent with the expected molecular weight after accounting for ionization conditions [1]. Prominent fragment ions appear at mass-to-charge ratios 389.0604, 390.0279, and 777.0826, representing specific bond cleavages within the molecular framework [1].
Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural elucidation and conformational analysis of progoitrin [8] [10]. The technique provides detailed information about individual functional groups and connectivity patterns between neighboring nuclei within the molecule [8]. Proton nuclear magnetic resonance spectroscopy is particularly valuable for distinguishing between progoitrin and its stereoisomer epi-progoitrin through characteristic chemical shift patterns [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, enabling the identification of carbon framework connectivity and providing insights into the electronic environment of individual carbon atoms [10] [11]. The combination of one-dimensional and two-dimensional nuclear magnetic resonance techniques enhances the accuracy of structural assignments and stereochemical determinations [10] [11].
Infrared spectroscopy provides functional group identification capabilities through characteristic vibrational frequencies [15]. The spectroscopic profile reveals absorption bands corresponding to hydroxyl groups, carbon-carbon double bonds, sulfur-oxygen bonds, and nitrogen-oxygen bonds present in the progoitrin structure [15]. Ultraviolet-visible spectroscopy enables the analysis of electronic transitions within the conjugated system, particularly useful for studying the oxime functionality and aromatic character [16].
Table 2: Spectroscopic Analysis Data for Progoitrin
Technique | Data Type | Value (m/z or description) | Reference |
---|---|---|---|
Mass Spectrometry (LC-MS) | Molecular ion peak | 388.0475 | [1] |
Mass Spectrometry (LC-MS) | Fragment ion | 389.0604 | [1] |
Mass Spectrometry (LC-MS) | Fragment ion | 390.0279 | [1] |
Mass Spectrometry (LC-MS) | Fragment ion | 777.0826 | [1] |
NMR Spectroscopy | Available for structural analysis | Suitable for structure determination | [8] [10] |
IR Spectroscopy | Available for functional group identification | Suitable for functional group analysis | [15] |
UV Spectroscopy | Available for electronic transitions | Suitable for conjugation analysis | [16] |
The chemical reactivity of progoitrin is fundamentally governed by the presence of the thioglycosidic bond and the oxime sulfate functionality [38] [39]. Enzymatic hydrolysis represents the primary transformation pathway, catalyzed by myrosinase enzymes that specifically cleave the sulfur-glucose bond [38] [42]. This hydrolytic reaction releases glucose and generates an unstable aglycone intermediate that spontaneously rearranges to form 5-vinyl-1,3-oxazolidine-2-thione, commonly known as goitrin [23] [38] [42].
The enzymatic conversion kinetics demonstrate pH dependence, with higher reaction rates observed under alkaline conditions compared to acidic environments [23] [44]. Myrosinase enzymes isolated from different plant sources exhibit varying specificities toward progoitrin versus its stereoisomer epi-progoitrin [44]. Crambe myrosinase shows particularly high specificity for epi-progoitrin due to enhanced enzyme-substrate complex stabilization through additional hydrogen bonding interactions [44].
Non-enzymatic chemical transformations of progoitrin occur under thermal conditions, following a distinct mechanistic pathway compared to enzymatic hydrolysis [19] [21]. The thermal degradation involves initial elimination of glucose, sulfate, and sulfur components, followed by formation of nitrile intermediates [28]. The hydroxyl group elimination and subsequent double bond formation lead to the production of 2,4-pentadienenitrile as the predominant degradation product [19] [21] [28].
The structure-function relationships in progoitrin reactivity are influenced by the stereochemical configuration at the hydroxyl-bearing carbon [44]. The R configuration provides specific spatial orientation that affects both enzymatic recognition and chemical stability [1] [44]. The vinyl group positioning within the side chain contributes to the reactivity profile through its participation in cyclization reactions during hydrolysis [42].
Table 3: Chemical Reactivity and Degradation Pathways
Condition | Degradation Rate | Main Products | Reference |
---|---|---|---|
pH 5.0, 150-200°C | Lowest degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |
pH 7.0, 150-200°C | Moderate degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |
pH 9.0, 150-200°C | Highest degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |
Sea sand matrix, 150-200°C | High degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |
Rapeseed powder matrix, 150-200°C | Moderate degradation rate | 2,4-pentadienenitrile, thiophenes | [19] [21] |
Enzymatic hydrolysis (myrosinase) | pH dependent (higher at alkaline pH) | Goitrin (5-vinyl-1,3-oxazolidine-2-thione) | [23] [38] [42] |
Storage conditions | Stable under refrigerated conditions | No degradation products | [24] [41] |